molecular formula C14H20O10 B7796234 Methyl 2,3,4-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester

Methyl 2,3,4-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester

Cat. No.: B7796234
M. Wt: 348.30 g/mol
InChI Key: WQZLHCDEZYULJJ-JCCXBDGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is a derivative of glucuronic acid, which is a significant compound in the field of biomedicine. This compound is known for its role in drug metabolism and detoxification mechanisms. It is often used as a substrate in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester typically involves multiple steps. Initially, D-glucuronic acid is esterified to form D-glucuronic acid methyl ester. This intermediate is then acetylated to produce 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination of this compound yields Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process begins with the esterification of D-glucuronic acid, followed by acetylation and bromination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of glucuronic acid, which can be further utilized in pharmaceutical and biochemical applications .

Scientific Research Applications

Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is involved in studies of glucuronidation, a major drug metabolizing process.

    Medicine: It serves as a precursor in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.

    Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester involves its role as a substrate in glucuronidation reactions. Glucuronidation is a biochemical process where glucuronic acid is added to substances to enhance their solubility and facilitate their excretion from the body. This compound interacts with enzymes like UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetobromo-α-D-glucuronic Acid Methyl Ester: This compound is similar in structure and function, often used in similar biochemical applications.

    Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester: Another derivative of glucuronic acid, used in drug metabolism studies.

Uniqueness

Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is unique due to its specific acetylation pattern and its role in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions and its involvement in glucuronidation make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl (3S,4S,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11?,12?,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLHCDEZYULJJ-JCCXBDGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C(O[C@H](C1OC(=O)C)OC)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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